REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:10][C:11](=[O:23])[CH2:12][C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[F:24][C:25]([F:36])([F:35])[CH2:26]OS(C(F)(F)F)(=O)=O>C1COCC1>[CH2:16]([O:15][C:13](=[O:14])[CH:12]([CH2:26][C:25]([F:36])([F:35])[F:24])[C:11]([O:10][CH2:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.678 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.825 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CC(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
FC(COS(=O)(=O)C(F)(F)F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 48 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution after 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
WASH
|
Details
|
washed with saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl ether (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash column chromatography (silica gel, 0 to 0% ethyl ether/hexanes)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(C(C(=O)OCC1=CC=CC=C1)CC(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.844 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |